
(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Overview
Description
(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone , with the CAS number 1465663-53-9 , is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₂H₂₀N₄O
- Molecular Weight : 236.31 g/mol
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its potential as an inhibitor in various pathways related to cancer and inflammation. The following sections detail specific findings regarding its efficacy against different biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , have shown promise as anticancer agents. A study focusing on similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone and in combination with doxorubicin. The results suggested a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Table 1: Summary of Anticancer Studies
Study | Compound Tested | Cell Lines | Efficacy |
---|---|---|---|
Pyrazole Derivatives | MCF-7, MDA-MB-231 | Synergistic effect with doxorubicin | |
PD-1/PD-L1 Inhibitors | Various Tumor Models | Promising immune checkpoint inhibition |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives have shown significant activity in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models. This suggests that the compound may serve as a model for designing new anti-inflammatory agents .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have revealed potential interactions with key proteins involved in cancer progression and inflammation pathways, indicating that it may act through competitive inhibition or modulation of these targets .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Case Study on Breast Cancer : In vitro testing revealed that certain pyrazole derivatives significantly reduced cell viability in breast cancer cells and enhanced the effectiveness of standard chemotherapy agents like doxorubicin.
- Immunotherapy Applications : A recent study identified novel small molecule inhibitors targeting the PD-1/PD-L1 pathway using similar pyrazole structures, suggesting potential applications in cancer immunotherapy .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAUJZJQWGAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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